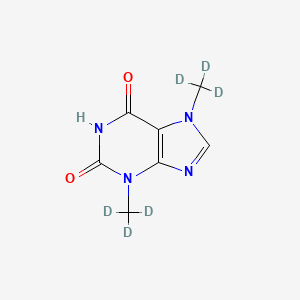

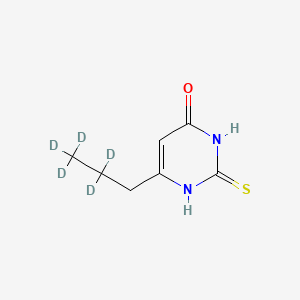

Propylthiouracil-d5

Übersicht

Beschreibung

Propylthiouracil-d5 ist eine deuterierte Form von Propylthiouracil, einem Thioharnstoff-Antithyreoidikum, das hauptsächlich zur Behandlung von Hyperthyreose eingesetzt wird. Die deuterierte Version, this compound, wird häufig in der wissenschaftlichen Forschung als interner Standard zur Quantifizierung von Propylthiouracil verwendet, da sie mit stabilen Isotopen markiert ist .

Wissenschaftliche Forschungsanwendungen

Propylthiouracil-d5 wird aufgrund seiner stabilen Isotopenmarkierung in der wissenschaftlichen Forschung häufig verwendet. Zu den wichtigsten Anwendungen gehören:

Pharmakokinetische Studien: Wird als interner Standard in der Hochleistungsflüssigkeitschromatographie-Massenspektrometrie (HPLC-MS/MS) zur Quantifizierung von Propylthiouracil und seinen Metaboliten verwendet.

Stoffwechselstudien: Hilft beim Verständnis des Stoffwechsels von Propylthiouracil durch Verfolgung seiner deuterierten Form.

Toxikologische Studien: Wird verwendet, um die Hepatotoxizität und andere Nebenwirkungen von Propylthiouracil zu untersuchen.

Klinische Forschung: Unterstützt die Entwicklung physiologisch basierter pharmakokinetischer Modelle, um das Arzneimittelverhalten in verschiedenen Populationen vorherzusagen.

Wirkmechanismus

This compound inhibiert, wie Propylthiouracil, die Synthese von Schilddrüsenhormonen, indem es das Enzym Thyreoperoxidase stört. Dieses Enzym unterstützt normalerweise die Einarbeitung von Jod in das Thyreoglobulinprotein, um Schilddrüsenhormone zu bilden. Durch die Hemmung dieses Prozesses reduziert this compound die Produktion von Thyroxin (T4) und Trijodthyronin (T3). Zusätzlich hemmt es die periphere Umwandlung von T4 zu T3 und verringert so die Schilddrüsenhormonaktivität weiter .

Wirkmechanismus

Target of Action

The primary target of Propylthiouracil-d5 is thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), by oxidizing iodide to iodine and incorporating it into the thyroglobulin protein .

Mode of Action

This compound interacts with its target, TPO, by binding to it and inhibiting its function . This action blocks the conversion of iodide to iodine, thereby inhibiting the synthesis of thyroid hormones . Additionally, this compound also blocks the peripheral conversion of thyroxine (T4) to the more potent triiodothyronine (T3) .

Biochemical Pathways

The inhibition of TPO by this compound affects the thyroid hormone synthesis pathway . This results in a decrease in the production of thyroid hormones, leading to a reduction in the metabolic processes regulated by these hormones .

Pharmacokinetics

The administration of this compound is oral, with peak serum concentrations occurring in one hour . It is actively concentrated in the thyroid gland .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the production of thyroid hormones and a reduction in the body’s metabolic processes regulated by these hormones . This leads to a decrease in symptoms associated with hyperthyroidism, such as anxiety, trouble sleeping, restlessness, tremors, fatigue, weakness, weight loss, increased appetite, increased sweating, heat intolerance, irregular heartbeats, and others .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of iodine in the body can affect the drug’s efficacy, as iodine is a crucial component in the synthesis of thyroid hormones . Additionally, individual patient characteristics, such as the ability to absorb the drug and the state of the thyroid gland, can also influence the drug’s action .

Safety and Hazards

Zukünftige Richtungen

Propylthiouracil-d5 is generally used in patients who are intolerant to methimazole in preparation of definitive therapy or who wish to avoid thyroidectomy or radioactive iodine therapy. This compound is also the preferred agent for medical therapy of hyperthyroidism in pregnancy, during the last trimester .

Biochemische Analyse

Biochemical Properties

Propylthiouracil-d5 plays a crucial role in biochemical reactions by serving as a stable isotope-labeled internal standard. This allows for accurate quantification of propylthiouracil in mass spectrometry-based assays. Propylthiouracil inhibits thyroid peroxidase, an enzyme that catalyzes the iodination of tyrosine residues in thyroglobulin, a key step in thyroid hormone synthesis . Additionally, propylthiouracil inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3) by blocking the enzyme 5’-deiodinase .

Cellular Effects

This compound, like its non-deuterated counterpart, affects various cellular processes. It influences cell signaling pathways by reducing the levels of thyroid hormones, which are critical regulators of metabolism and growth . This reduction impacts gene expression and cellular metabolism, leading to decreased metabolic rate and altered protein synthesis. In thyroid cells, this compound inhibits the synthesis and secretion of thyroid hormones, thereby affecting overall thyroid function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to thyroid peroxidase and inhibiting its activity . This prevents the conversion of iodide to iodine, a necessary step for thyroid hormone synthesis. Additionally, this compound inhibits 5’-deiodinase, reducing the conversion of thyroxine to the more active triiodothyronine . These actions result in decreased levels of circulating thyroid hormones, thereby managing hyperthyroidism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that propylthiouracil can cause liver toxicity and other adverse effects, which may also be observed with this compound . Regular monitoring of biochemical markers is essential to assess the long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces thyroid hormone levels without causing significant toxicity . At higher doses, this compound can induce hypothyroidism and other adverse effects, such as liver toxicity and leukopenia . These findings highlight the importance of dose optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to thyroid hormone synthesis and metabolism. It interacts with thyroid peroxidase and 5’-deiodinase, inhibiting their activities and thereby reducing thyroid hormone production . This inhibition affects metabolic flux and the levels of thyroid hormones, which are critical regulators of metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed similarly to propylthiouracil. It is absorbed in the gastrointestinal tract and distributed to the thyroid gland, where it exerts its inhibitory effects . The compound may also be transported to other tissues, affecting systemic thyroid hormone levels .

Subcellular Localization

This compound localizes primarily in the thyroid gland, where it inhibits thyroid peroxidase activity . It may also be found in other tissues where thyroid hormones are metabolized. The subcellular localization of this compound is critical for its function, as it needs to be in proximity to its target enzymes to exert its inhibitory effects .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Propylthiouracil-d5 kann durch Deuterierung von Propylthiouracil synthetisiert werden. Das Verfahren beinhaltet die Einarbeitung von Deuteriumatomen in die Propylgruppe von Propylthiouracil. Dies kann durch katalytische Hydrierung in Gegenwart von Deuteriumgas erreicht werden. Die Reaktionsbedingungen umfassen typischerweise eine Deuteriumquelle, einen Katalysator wie Palladium auf Kohlenstoff und ein geeignetes Lösungsmittel .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollen, um die Reinheit und Konsistenz der deuterierten Verbindung zu gewährleisten. Die Verwendung von hochreinem Deuteriumgas und fortschrittlichen katalytischen Systemen ist für eine effiziente Produktion unerlässlich .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Die Verbindung kann zu ihrem entsprechenden Thiol reduziert werden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Schwefelatom.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nukleophile wie Alkylhalogenide oder Amine können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiol-Derivate.

Substitution: Verschiedene substituierte Thiouracil-Derivate.

Analyse Chemischer Reaktionen

Types of Reactions

Propylthiouracil-d5 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding thiol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiouracil derivatives.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methimazol: Ein weiteres Antithyreoidikum, das zur Behandlung von Hyperthyreose eingesetzt wird.

Carbimazol: Ein Prodrug, das im Körper zu Methimazol umgewandelt wird.

Einzigartigkeit von Propylthiouracil-d5

Eigenschaften

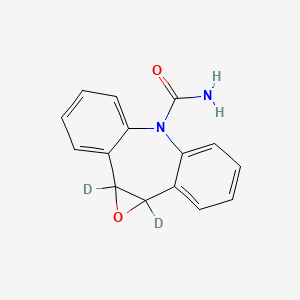

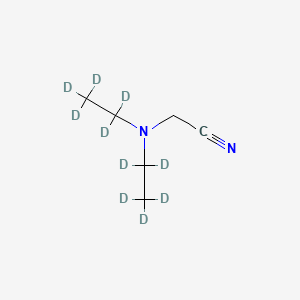

IUPAC Name |

6-(2,2,3,3,3-pentadeuteriopropyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNAHARQHSZJURB-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)

![Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B563426.png)

![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)